Pyrrole

Catalog No.
S3711210
CAS No.
30604-81-0
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole

CAS Number

30604-81-0

Product Name

Pyrrole

IUPAC Name

1H-pyrrole

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H

InChI Key

KAESVJOAVNADME-UHFFFAOYSA-N

SMILES

C1=CNC=C1

solubility

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals.
Water solubility: 4.5X10+4 mg/l @ 25 °C
45 mg/mL at 25 °C
Soluble in most fixed oils; Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

C1=CNC=C1

The exact mass of the compound Polypyrrole is 67.042199164 g/mol and the complexity rating of the compound is 22.8. The solubility of this chemical has been described as 0.67 msoluble in alcohol, ether and dilute acids. also soluble in most organic chemicals.water solubility: 4.5x10+4 mg/l @ 25 °c45 mg/ml at 25 °csoluble in most fixed oils; slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['72470', '62777']. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrrole-2-carboxylic acid (CAS 30604-81-0) is a monofunctionalized pyrrole derivative widely used as a chemical intermediate and building block. Its core value lies in the carboxylic acid group at the 2-position, which provides a reactive handle for directed synthesis, enables pH-dependent solubility for simplified processing, and acts as a specific coordination site for metal ions. These features distinguish it from unsubstituted pyrrole, offering enhanced control in the synthesis of complex molecules like porphyrins, functionalized polymers, and pharmaceutical intermediates.

Substituting Pyrrole-2-carboxylic acid with analogs like unsubstituted pyrrole, its 3-carboxylic acid isomer, or its esters is often unfeasible in practice. The specific location of the carboxyl group at the C-2 position dictates regioselectivity in polymerization, metal chelation geometry, and thermal decarboxylation pathways. The free acid provides pH-switchable aqueous solubility not available in pyrrole or its esters, which is a critical attribute for simplifying purification and formulation workflows. Attempting substitution can lead to uncontrolled side reactions, lower yields, altered material properties, and increased downstream processing complexity, making this specific compound essential for reproducible outcomes.

Higher Oxidation Potential Prevents Unwanted Homopolymerization in Electrosynthesis

The electron-withdrawing carboxylic acid group at the 2-position significantly increases the monomer's oxidation potential compared to unsubstituted pyrrole. The anodic peak potential for pyrrole-2-carboxylic acid is approximately +1.0 V vs. SCE, which is substantially higher than that of pyrrole, typically observed around +0.7 V vs. SCE under similar conditions.

Evidence DimensionAnodic Peak Oxidation Potential (Ep,a)
Target Compound Data~ +1.0 V vs. SCE
Comparator Or BaselinePyrrole: ~ +0.7 V vs. SCE
Quantified Difference~43% higher oxidation potential
ConditionsCyclic voltammetry in acetonitrile solution.

This higher potential makes it an excellent co-monomer, allowing for the controlled synthesis of functionalized copolymers without the rapid, difficult-to-control homopolymerization characteristic of pyrrole.

pH-Dependent Aqueous Solubility Simplifies Purification and Handling

As a carboxylic acid, this compound is readily soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) via deprotonation to its carboxylate salt. In contrast, its parent compound, pyrrole, is only sparingly soluble in water, and its common esters, like ethyl pyrrole-2-carboxylate, are effectively insoluble in aqueous solutions.

Evidence DimensionAqueous Solubility Profile
Target Compound DataSoluble in aqueous base
Comparator Or BaselinePyrrole (sparingly soluble in water), Ethyl pyrrole-2-carboxylate (insoluble in water)
Quantified DifferenceQualitative shift from insoluble/sparingly soluble to highly soluble upon pH change
ConditionsAqueous solutions at varying pH.

This property enables simple, cost-effective, and scalable purification via acid-base extraction, avoiding the need for more expensive chromatographic methods often required for its non-acidic analogs.

Defined Bidentate Chelation for Stable Metal Complex Design

The geometry of pyrrole-2-carboxylic acid, with the carboxyl group adjacent to the ring nitrogen, facilitates the formation of a stable five-membered chelate ring with metal ions, acting as a bidentate N,O-donor ligand. The isomeric pyrrole-3-carboxylic acid cannot form such a stable monomeric chelate due to the larger, less favorable ring size that would be required. This makes the 2-isomer a more predictable and robust ligand for creating well-defined metal complexes.

Evidence DimensionChelation Capability
Target Compound DataForms stable 5-membered chelate rings (N,O-bidentate coordination)
Comparator Or BaselinePyrrole-3-carboxylic acid: Geometrically disfavored for monomeric chelation
Quantified DifferenceStructural difference in coordination mode (chelating vs. monodentate/bridging)
ConditionsCoordination with transition metal ions.

This predictable bidentate coordination is crucial for the rational design of catalysts, sensors, and metal-organic frameworks where defined geometry and stability are paramount.

Thermolabile Carboxyl Group for Controlled Decarboxylation in Synthesis

The carboxyl group at the electron-rich α-position (C-2) of the pyrrole ring is significantly more susceptible to thermal decarboxylation than a carboxyl group at the β-position (C-3). While specific temperatures vary with conditions, α-heteroaromatic carboxylic acids are known to decarboxylate more readily than their β-isomers. A patent describes efficient decarboxylation of a related 2-substituted pyrrole carboxylic acid at 95-100 °C, a relatively mild condition. This thermal lability is a key feature for its use as a synthetic precursor.

Evidence DimensionRelative Thermal Stability to Decarboxylation
Target Compound DataMore readily decarboxylates under thermal conditions
Comparator Or BaselinePyrrole-3-carboxylic acid: More thermally stable
Quantified DifferenceQualitative difference in decarboxylation temperature/rate
ConditionsHeating in a suitable solvent.

This property allows the carboxyl group to be used as a temporary activating or directing group that can be cleanly removed by heating at a predictable stage of a multi-step synthesis, crucial for producing complex molecules like unsymmetrical porphyrins.

Controlled Fabrication of Functionalized Conductive Polymer Films and Biosensors

Ideal for use as a co-monomer in electropolymerization, where its high oxidation potential prevents uncontrolled growth and allows for the precise incorporation of carboxylic acid functionality into polypyrrole films for applications in sensors and bioactive coatings.

Precursor for Multi-Step Synthesis of Pharmaceuticals and Porphyrins

Serves as a critical building block in syntheses where the carboxyl group is used to control reactivity and is later removed via controlled thermal decarboxylation. This is particularly valuable in the construction of complex, asymmetric heterocyclic systems.

Aqueous-Based Processing and Purification Workflows

The pH-switchable solubility enables its use in processes that leverage aqueous-organic extractions for purification, significantly lowering the cost and complexity compared to chromatographic separation of non-acidic pyrrole derivatives.

Design of Custom Metal-Organic Frameworks (MOFs) and Coordination Polymers

Its function as a well-defined, stable bidentate N,O-ligand makes it a preferred building block for creating robust, porous materials with tailored active sites for catalysis, gas storage, or chemical sensing applications.

Physical Description

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline]
Liquid
Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma

Color/Form

Colorless liquid when fresh
Yellowish or brown oil

XLogP3

0.7

Hydrogen Bond Donor Count

1

Exact Mass

67.042199164 g/mol

Monoisotopic Mass

67.042199164 g/mol

Boiling Point

129.7 °C
130.00 to 131.00 °C. @ 760.00 mm Hg

Flash Point

102 °F (39 °C) (CLOSED CUP)

Heavy Atom Count

5

Taste

Burning, pungent taste

Vapor Density

2.31 (Air= 1)

Density

0.9698 @ 20 °C
0.955-0.975

Odor

Agreeable empyreumatic odor resembling that of chloroform

Decomposition

WHEN HEATED TO DECOMPOSITION IT EMITS HIGHLY TOXIC FUMES OF NITROXIDES.

Melting Point

-23.4 °C
-24 °C

UNII

86S1ZD6L2C

Related CAS

30604-81-0
107760-17-8
101359-25-5

Vapor Pressure

8.36 [mmHg]
8.35 mm Hg @ 25 dec C

Wikipedia

Pyrrole
Anastrozole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF AMMONIA AND ACETYLENE OR BUTADIENE
Fractional distillation of bone-oil with sulfuric acid. Later converted into the potassium compound (C4H4NK), washing with ether, and treatment with water, followed by drying and distillation.
Thermal decomposition of ammonium mucate with glycerol or mineral oil. Also formed on heating of albumin; on heating sheep's wool with aqueous barium hydroxide solution; by pyrolysis of gelatin.

General Manufacturing Information

1H-Pyrrole: ACTIVE
STUDY OF FREE RADICALS PRODUCED IN PYRROLE BY X IRRADIATION & TRITIUM ATOM DECAY.
A constituent of coal tar & bone oil ... .
Pyrrole was found to be potentially useful as a tracer for determining the contribution of environmental tobacco smoke to concentrations of volatile organic compounds in indoor environments with smoking.
The ability of 10 pyrroles to block the acidic nitrosation of morpholine has been determined by using an assay that measures their effectiveness in the presence of a 10-fold excess of amine. The log (% N-nitrosomorpholine) formed is a linear function of blocking agent concentrations ranging from 0.0 to 1.5 times the equivalents of initial nitrate. The negative slopes of these plots allow a ranking of the effectiveness of the blocking agent. Several of the pyrroles have been found to be much more effective than establishing blocking agents such as ascorbic acid. The following order blocking ability has been determined: 2,5-dimethylpyrrole = 1-benzyl-2,5-dimethylpyrroleic acid = 1,2-phenylenediamine = pyrrole > 1,2,5-tribenzylpyrrole = 1-benzylpyrrole = octamethylporphine hydrazine = 2,5-diphenylpyrrolecarboxylic acid. Pyrroles give complex mixtures devoid of N-nitroso compounds upon nitrosation.

Analytic Laboratory Methods

Runge test with hydrochloric acid yields pyrrole red, an amorphous polymer mixture. In addition, all pyrroles with a free alpha or beta position or with groups, eg. ester, that can be converted to such pyrroles under acid conditions undergo the Ehrlich reaction with p(dimethylamino) benzaldehyde to give a purple product. Pyrrole reacts with selenium dioxide in the presence of nitric acid to give a deep violet solution. Very small quantities (4X10-5 g) of pyrrole can be detected in this method.

Stability Shelf Life

DARKENS ON STANDING WITH EXPOSURE TO AIR.

Dates

Last modified: 08-20-2023

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